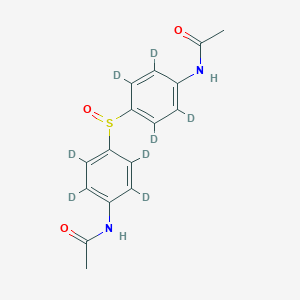

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-36-2 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation of 4,4 Di N Acetylamino Diphenylsulfoxide D8

Precursor Synthesis and Derivatization Routes

The synthesis of 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 is not a single-step process but rather a sequence of reactions starting with the preparation of deuterated precursors, followed by their assembly into the final molecular architecture.

Strategies for Phenylene Ring Deuteration (e.g., from acetanilide-d5)

The introduction of deuterium (B1214612) into the aromatic rings is a critical first step. A common and effective precursor for one of the N-acetylaminophenylene moieties is deuterated acetanilide (B955).

Acid-catalyzed hydrogen-deuterium (H-D) exchange is a primary method for this transformation. nih.gov The use of deuterated trifluoroacetic acid (CF3COOD) serves as both the reaction solvent and the deuterium source, proving highly effective for the deuteration of acetanilide and other aromatic amides without the need for metal catalysts. nih.govwenxuecity.com This reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where deuterium is incorporated at the positions most activated by the N-acetyl group, namely the ortho and para positions. nih.gov Acetanilide is highly reactive towards H-D exchange under these conditions, indicating that the N-acetyl group effectively activates the aromatic ring for this transformation. nih.gov The process is efficient, and the volatile nature of CF3COOD allows for simple removal in vacuo upon completion of the reaction.

General conditions for such an exchange involve heating the acetanilide substrate in neat CF3COOD. wenxuecity.com The regioselectivity is governed by the principles of EAS, as shown in the table below, adapted from studies on similar aniline (B41778) and acetanilide substrates.

Table 1: Representative Acid-Catalyzed H-D Exchange on Acetanilide

| Substrate | Reagent | Conditions | Position of Deuteration | Reference |

|---|---|---|---|---|

| Acetanilide | CF3COOD | 110 °C, 16 h | Ortho and Para to -NHAc group | nih.gov |

Synthesis of Diphenylsulfoxide Core Structures

Once the deuterated precursor is obtained, the next phase is the construction of the diphenylsulfoxide framework. This typically involves the formation of a diphenyl sulfide (B99878) followed by selective oxidation.

Several routes exist for the synthesis of the sulfide precursor, 4,4'-diacetyldiaminodiphenyl sulfide. One established method involves the acetylation of thioaniline (4,4'-diaminodiphenylsulfide), which is then oxidized. orgsyn.org Another common industrial synthesis involves the condensation of two appropriate aromatic units. For instance, processes have been described that condense molecules like 4-chloronitrobenzene and 4-aminothiophenol (B129426) to form a 4-nitro, 4'-aminodiphenyl sulfide intermediate. google.comgoogle.com A related method condenses 4-chloroacetanilide in the presence of sodium sulfide. google.com To create the target d8-compound, these methods would be adapted to use the deuterated precursors synthesized in the previous step.

The final and crucial step in forming the core structure is the selective oxidation of the sulfide to a sulfoxide (B87167). Over-oxidation to the corresponding sulfone must be avoided. A highly effective and environmentally conscious ("green") method employs 30% hydrogen peroxide in glacial acetic acid. nih.gov This system provides excellent yields of sulfoxides under mild, transition-metal-free conditions. nih.gov The procedure is straightforward and allows for easy isolation of the product. nih.gov

Table 2: Selective Oxidation of Sulfides to Sulfoxides

| Substrate Type | Oxidizing System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Sulfide | H2O2 in Acetic Acid | Room Temperature | Aryl Sulfoxide | 90-99% | nih.gov |

| 4,4'-Diacetyldiaminodiphenyl Sulfide | Hydrogen Peroxide | - | 4,4'-Diacetyldiaminodiphenyl Sulfone | - | orgsyn.org |

Note: The oxidation to the sulfone is also shown for context, highlighting the need for controlled conditions to isolate the sulfoxide.

Strategic Deuteration Methodologies for Sulfoxide Systems

Beyond building the molecule from deuterated precursors, deuterium can also be introduced into a pre-formed molecule using various strategic methodologies. These can be particularly useful for late-stage labeling.

Electrochemical Deuteration Approaches in Organic Synthesis

Electrochemical methods offer a powerful and often more sustainable route for deuteration. A notable strategy is the electrochemical dehalogenative deuteration of aryl halides. chinesechemsoc.orgchinesechemsoc.org This process involves the reduction of an aryl halide (e.g., a bromo- or iodo-substituted diphenylsulfoxide) at a cathode in the presence of a deuterium source. A significant advantage is the ability to use D₂O, an inexpensive and readily available deuterium source, under mild, room-temperature conditions without the need for metal catalysts or chemical reductants. chinesechemsoc.orgchinesechemsoc.org This technique allows for highly site-selective deuterium installation, which is ideal for labeling specific positions in a complex molecule. chinesechemsoc.org The reaction can be carried out in an undivided cell using simple equipment, making it a practical approach. chinesechemsoc.orgchinesechemsoc.org

Table 3: Electrochemical Dehalogenative Deuteration of Aryl Halides

| Substrate Type | Deuterium Source | Key Conditions | Deuterium Incorporation | Reference |

|---|---|---|---|---|

| Aryl Bromides | D2O | Constant Current, Pt anode, Pb cathode, DMF | >95% | chinesechemsoc.org |

| Aryl Chlorides/Bromides/Iodides | D2O | Catalyst-free, Room Temperature | Up to 99% | chinesechemsoc.org |

Catalytic Deuteration Techniques and Their Selectivity

Transition-metal catalysis provides a diverse toolkit for selective C-H deuteration. Iridium-based catalysts, in particular, are well-known for directing hydrogen isotope exchange (HIE) to the ortho-position of a coordinating functional group. mdpi.comnih.gov For a molecule like 4,4'-Di-N-acetylamino-diphenylsulfoxide, the amide or sulfoxide groups could potentially direct an iridium catalyst to selectively deuterate the ortho positions. The choice of catalyst, ligands, and reaction conditions can be tuned to control the extent and location of deuterium labeling. mdpi.comstrath.ac.uk

Similarly, palladium-catalyzed reactions can achieve deuteration. For example, Pd-catalyzed methods have been developed for the ortho-deuteration of aromatic carboxylic acids and aldehydes, using D₂O as the deuterium source. researchgate.netresearchgate.net These methods often rely on a directing-group strategy to achieve high regioselectivity. Such catalytic systems are valuable for their functional group tolerance and their ability to perform labeling at late stages of a synthetic sequence.

Deuterium Exchange Protocols for Aromatic Systems

Direct deuterium exchange on the aromatic rings of the final diphenylsulfoxide molecule or its precursors is a fundamental strategy. As discussed in section 2.1.1, acid-catalyzed exchange is a powerful tool. nih.gov Mixing an aromatic compound with a strong deuterated acid, such as D₂SO₄ in D₂O or CF₃COOD, facilitates the exchange of aromatic protons for deuterium through an electrophilic substitution pathway. nih.gov The reaction rate and regioselectivity are influenced by the substituents on the aromatic ring; electron-donating groups, like the N-acetylamino group, strongly activate the ortho and para positions for exchange. nih.gov While highly effective, these strongly acidic conditions may not be suitable for all substrates, and care must be taken to avoid potential side reactions or degradation. nih.gov

Analytical Techniques for Isotopic Purity and Enrichment in Synthetic Procedures

The characterization of this compound and its synthetic intermediates requires a suite of analytical techniques to confirm the chemical structure, and more importantly, to determine the isotopic purity and the degree of deuterium enrichment. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools employed for this purpose. rsc.org

Quantitative Analysis of Deuterium Incorporation

The quantitative analysis of deuterium incorporation is crucial to ascertain the isotopic enrichment of the final compound. Both NMR spectroscopy and mass spectrometry provide powerful means to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In ¹H NMR spectroscopy, the degree of deuteration can be determined by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard, or to an internal standard with a known concentration. The reduction in the integral value directly correlates with the percentage of deuterium incorporation at that specific position. acs.org

²H NMR: Deuterium NMR (²H NMR) provides a direct method for observing the incorporated deuterium atoms. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the identification of the deuteration sites. Quantitative ²H NMR, using an internal standard or the ERETIC method, can be employed for the accurate determination of deuterium isotope ratios at different molecular positions. sigmaaldrich.comacs.org

¹³C NMR: The incorporation of deuterium induces small isotopic shifts on the chemical shifts of neighboring ¹³C nuclei. These deuterium-induced isotope shifts can be resolved in high-resolution ¹³C NMR spectra, allowing for the quantification of different isotopologues and the determination of site-specific deuterium incorporation. nih.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the different isotopologues (molecules differing only in their isotopic composition) can be determined. The isotopic enrichment is calculated from the integrated signals of the isotopic ions. rsc.orgresearchgate.net

Table 1: Hypothetical Quantitative Analysis of Deuterium Incorporation in this compound

| Analytical Technique | Parameter Measured | Hypothetical Result | Interpretation |

| ¹H NMR | Integral of aromatic protons (vs. internal standard) | 95% reduction | Indicates 95% average deuterium incorporation on the aromatic rings. |

| ²H NMR | Signal intensity at aromatic region | Strong signal observed | Confirms the presence of deuterium on the aromatic rings. |

| ¹³C NMR | Isotope shifts on aromatic carbons | Multiple peaks for each aromatic carbon | Shows the presence of different deuterated isotopologues. |

| HRMS | Relative abundance of M+8 ion | 96.5% | Indicates that 96.5% of the molecules are the fully deuterated d8 isotopologue. |

Advanced Spectroscopic Characterization and Elucidation of 4,4 Di N Acetylamino Diphenylsulfoxide D8

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. In the context of deuterated systems like 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8, NMR offers distinct advantages and specialized applications.

Applications of 1H and 13C NMR for Structural Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural verification of this compound. rsc.orgmdpi.comceon.rsresearchgate.netnih.gov In the ¹H NMR spectrum, the absence of signals in the aromatic region, where protons would typically reside in the non-deuterated analogue, confirms the successful deuteration of the phenyl rings. The remaining proton signals would correspond to the N-acetyl groups.

Similarly, the ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts of the carbon atoms in the deuterated phenyl rings will be subtly influenced by the presence of deuterium (B1214612), a phenomenon known as an isotope effect. nih.gov The carbonyl and methyl carbons of the N-acetyl groups will also exhibit characteristic chemical shifts, aiding in the complete assignment of the carbon skeleton. The combination of ¹H and ¹³C NMR data allows for a comprehensive initial structural assignment. mdpi.comceon.rsresearchgate.netnih.gov

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | N-H (Amide) | 7.5 - 8.5 | Broad signal, may exchange with D₂O |

| ¹H | C-H (Aromatic) | 7.0 - 8.0 | Absent due to deuteration |

| ¹H | C-H (Methyl of Acetyl) | 1.8 - 2.2 | Sharp singlet |

| ¹³C | C=O (Amide) | 165 - 175 | |

| ¹³C | C-S (Aromatic) | 130 - 150 | |

| ¹³C | C-D (Aromatic) | 120 - 140 | Signal may be split into a multiplet due to C-D coupling |

| ¹³C | C-N (Aromatic) | 135 - 155 | |

| ¹³C | C (Methyl of Acetyl) | 20 - 30 |

Utilizing Deuterium for Enhanced Spectral Resolution and Signal Simplification

The primary advantage of using deuterated compounds in NMR is the simplification of proton spectra. Since deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons (¹H), the ¹H NMR spectrum of this compound is significantly less complex than its non-deuterated counterpart. wikipedia.orglibretexts.org The intricate patterns of spin-spin coupling between aromatic protons are eliminated, leading to a cleaner baseline and allowing for the unambiguous observation of the N-acetyl proton signals.

This simplification can lead to enhanced spectral resolution for the remaining proton signals. aip.orgaip.org In complex molecules where signals may overlap, selective deuteration can effectively remove certain signals from the ¹H spectrum, thereby resolving ambiguities for the remaining protons. Furthermore, deuterium has a spin of 1 and a smaller magnetic moment compared to a proton (spin 1/2), which can lead to narrower linewidths for neighboring protons in some cases. aip.org

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule. wikipedia.orgharvard.edunanalysis.comlibretexts.orglibretexts.org For this compound, several 2D NMR techniques can provide detailed structural information:

COSY (Correlation Spectroscopy): While homonuclear ¹H-¹H COSY would be of limited use due to the extensive deuteration, it could confirm the coupling between the N-H and methyl protons of the acetyl group if any residual coupling exists. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org In this case, it would definitively link the methyl protons of the acetyl group to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.org NOESY could be used to probe the through-space proximity of the N-acetyl groups to the deuterated phenyl rings, providing insights into the molecule's conformation.

| 2D NMR Experiment | Type of Information Provided | Expected Correlations for this compound |

| COSY | ¹H-¹H through-bond connectivity | Limited application due to deuteration. May show weak N-H to methyl proton correlation. |

| HSQC | Direct ¹H-¹³C one-bond connectivity | Correlation between the N-acetyl methyl protons and their corresponding carbons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) connectivity | Correlations from N-acetyl protons to the carbonyl carbon and the aromatic carbon attached to the nitrogen. |

| NOESY | ¹H-¹H through-space proximity | Correlations between the N-acetyl protons and any nearby protons or deuterons on the phenyl rings, revealing conformational details. |

NMR-Based Determination of Absolute Configuration in Optically Active Sulfoxides

Diphenylsulfoxides are chiral at the sulfur atom. Determining the absolute configuration of such optically active compounds is a significant challenge. NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, provides a powerful method for this purpose. acs.orgacs.orgpurechemistry.orgfrontiersin.org

The general strategy involves reacting the chiral sulfoxide (B87167) with a chiral auxiliary to form diastereomers. These diastereomers, being chemically distinct, will exhibit different NMR spectra. By analyzing the differences in chemical shifts (Δδ) of specific protons or carbons in the diastereomeric products, and often by comparing these to computationally predicted spectra, the absolute configuration at the sulfur center can be determined. frontiersin.org While the deuteration in this compound simplifies the aromatic region, the principle remains the same, focusing on the signals of the chiral auxiliary and the remaining protons of the sulfoxide.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Structure

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the masses of the constituent atoms and the strength of the chemical bonds.

Analysis of Vibrational Modes and Isotopic Shifts in Deuterated Diphenylsulfoxides

The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of a molecule. libretexts.orguni-koeln.deacs.org This phenomenon, known as the isotopic shift, is a powerful tool for assigning specific vibrational modes. acs.org

In the case of this compound, the most significant isotopic shifts in the IR and Raman spectra will be observed for the vibrational modes involving the C-D bonds of the phenyl rings. libretexts.orgnih.gov The C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at a lower frequency, approximately in the 2250-2100 cm⁻¹ region. nih.gov This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Non-Deuterated Analog | Expected Wavenumber (cm⁻¹) in d8 Analog | Isotopic Shift |

| N-H Stretch | 3300-3100 | 3300-3100 | Minimal |

| Aromatic C-H Stretch | 3100-3000 | N/A | Replaced by C-D Stretch |

| Aromatic C-D Stretch | N/A | 2250-2100 | Significant |

| C=O Stretch (Amide I) | 1700-1650 | 1700-1650 | Minimal |

| N-H Bend (Amide II) | 1600-1500 | 1600-1500 | Minimal |

| Aromatic C-C Stretch | 1600-1450 | 1600-1450 | Minor |

| S=O Stretch | 1050-1030 | 1050-1030 | Minimal |

| Aromatic C-H Bend | 900-675 | N/A | Replaced by C-D Bend |

| Aromatic C-D Bend | N/A | Lower than C-H Bend | Significant |

Force Field Studies and Conformational Analysis from Vibrational Spectra

The three-dimensional structure and conformational dynamics of this compound are crucial for understanding its interactions and behavior. Force field studies, which are computational methods used to estimate the forces between atoms within molecules, provide valuable insights into the molecule's potential energy surface and stable conformations. rsc.orgnih.govnih.gov These studies are often complemented by vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, which probe the vibrational modes of the molecule. nih.goviu.edu.sa

Computational density functional theory (DFT) calculations can be employed to predict the vibrational frequencies of different possible conformers of the molecule. nih.gov For a molecule like this compound, key vibrational modes would include the S=O stretching, C-N stretching, N-H bending (or N-D bending in the deuterated analog if the acetylamino protons were exchanged), and various phenyl ring vibrations. By comparing the experimentally obtained vibrational spectra with the calculated spectra for different conformers, the most stable conformation in the solid state or in solution can be determined. mdpi.com For the related, non-deuterated compound, 4,4'-sulfonyldianiline (dapsone), DFT calculations have been used to analyze its molecular structure and vibrational spectra, providing a foundation for understanding its derivatives. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch (Amide I) | 1660-1690 | Strong |

| N-H Bend (Amide II) | 1520-1550 | Medium |

| C-N Stretch | 1350-1400 | Medium-Strong |

| S=O Stretch | 1030-1070 | Strong |

| C-D Stretch (Aromatic) | 2200-2300 | Medium-Weak |

Note: This table is illustrative, based on typical vibrational frequencies for the functional groups present. Actual values would be determined by experimental measurement and computational modeling.

Mass Spectrometry for Isotopic Fingerprinting and Structural Confirmation

Mass spectrometry is an indispensable tool for the structural confirmation and isotopic analysis of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.gov For this compound, with a molecular formula of C₁₆H₈D₈N₂O₃S, the theoretical exact mass can be calculated. HRMS analysis would yield an experimental mass that can be compared to the theoretical value with a very low margin of error (typically in the parts-per-million range), thus verifying the molecular formula and confirming the incorporation of the eight deuterium atoms. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Molecular Formula Verification

| Parameter | Value |

| Molecular Formula | C₁₆H₈D₈N₂O₃S |

| Theoretical Monoisotopic Mass | 324.1459 u |

| Experimentally Measured Mass (example) | 324.1455 u |

| Mass Error (example) | -1.2 ppm |

Note: The experimental data is illustrative. The theoretical mass is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. youtube.com The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that is characteristic of the molecule's structure. nih.govrsc.org This "fingerprint" can be used for unambiguous identification. researchgate.net

The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of acetyl groups (CH₃CO•), the cleavage of the C-S bonds, and the loss of the sulfoxide group (SO) would likely be observed. nih.gov The masses of the fragment ions would also reflect the presence of the deuterium atoms on the phenyl rings, providing further structural confirmation.

Table 3: Predicted Key Fragment Ions in Tandem Mass Spectrometry

| Precursor Ion (M+H)⁺ | Fragment Ion | Neutral Loss | Description |

| m/z 325.1537 | m/z 283.1432 | C₂H₂O | Loss of an acetyl group |

| m/z 325.1537 | m/z 267.1483 | C₂H₄O₂ | Loss of acetic acid |

| m/z 325.1537 | m/z 158.0968 | C₈H₄D₄NO₂S | Cleavage of the diphenylsulfoxide core |

Note: This table is illustrative and shows predicted fragmentation pathways. Actual fragmentation can be more complex.

Application as Internal Standards in Quantitative Chemical Analysis

The primary application of this compound is as an internal standard in quantitative chemical analysis, particularly in methods utilizing mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com In such analyses, a known amount of the deuterated standard is added to a sample containing the non-labeled analyte of interest (e.g., the dapsone (B1669823) metabolite).

Because the isotopically labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. dea.gov However, it is distinguishable by its higher mass due to the deuterium atoms. By measuring the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard, precise and accurate quantification can be achieved, as this ratio corrects for variations in sample preparation, injection volume, and instrument response. nih.gov

Investigation of Reaction Mechanisms and Kinetic Isotope Effects with 4,4 Di N Acetylamino Diphenylsulfoxide D8

Elucidation of Reaction Pathways and Identification of Intermediates

Isotopically labeled compounds like 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 are invaluable tools for tracing the fate of atoms throughout a chemical reaction. By substituting hydrogen with deuterium (B1214612) on the phenyl rings, researchers could, in principle, follow the transformation of this specific part of the molecule. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed to detect the presence and location of the deuterium label in reaction intermediates and final products. This would allow for the differentiation between various proposed reaction pathways. For instance, in a rearrangement reaction, the final position of the deuterium atoms would provide conclusive evidence for the mechanism.

Quantification and Interpretation of Primary Kinetic Isotope Effects (KIE)

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of this compound, if a C-D bond on the phenyl ring were to be cleaved during the slowest step of a reaction, the rate of the reaction with the deuterated compound would be significantly slower than that of its non-deuterated counterpart (4,4'-Di-N-acetylamino-diphenylsulfoxide). The magnitude of this KIE (kH/kD) provides crucial information about the transition state of the reaction. A large KIE value would suggest a symmetric transition state where the hydrogen/deuterium is being transferred.

Analysis and Significance of Secondary Kinetic Isotope Effects in Sulfoxide (B87167) Transformations

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For this compound, the deuterium atoms are on the phenyl rings, away from the sulfoxide group. Observing a secondary KIE in a reaction involving the sulfoxide group (e.g., oxidation or reduction) would indicate a change in hybridization at the carbon atoms bearing the deuterium labels in the transition state. For example, a change from sp2 to sp3 hybridization, or vice versa, at the carbons attached to the sulfur atom could be probed by measuring the secondary KIE.

Mechanistic Insights Derived from Deuterium Incorporation Patterns in Reaction Products

The final distribution of deuterium in the products of a reaction can provide a detailed map of the mechanistic steps. For instance, if this compound were subjected to electrophilic aromatic substitution, the position of deuterium relative to the new substituent would reveal the regioselectivity and potential rearrangements of intermediates like the sigma complex. Similarly, in reactions involving hydrogen/deuterium exchange with the solvent or other reagents, the pattern of deuterium loss or retention would offer insights into the acidity of the aromatic protons and the nature of the intermediates involved.

Studies of Proton Transfer and Electron Pushing Mechanisms

While the deuterium atoms in this compound are not directly involved in proton transfer from the acetylamino groups, their presence can influence the electronic properties of the molecule through inductive and hyperconjugative effects. In studies of proton transfer reactions involving the N-H bonds, the deuterated phenyl rings would serve as a structural anchor, allowing researchers to focus on the proton transfer dynamics at the acetylamino groups without interference from reactions on the aromatic rings. The principles of electron pushing, which describe the movement of electrons during a reaction, would be used to rationalize the observed reactivity and the influence of the isotopic labeling on the reaction pathways. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 4,4 Di N Acetylamino Diphenylsulfoxide D8

Quantum Chemical Calculations on Sulfoxide (B87167) Structures and Electronic Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for investigating the molecular structure and electronic characteristics of sulfoxide-containing molecules. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a wide range of molecular properties from first principles.

For a molecule like 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8, quantum calculations can elucidate:

Optimized Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: The distribution of electron density, which governs properties like the dipole moment and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic transition propensity. researchgate.net

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Geometric Parameters | ||

| C-S Bond Length | Length of the carbon-sulfur bonds | ~1.80 Å |

| S=O Bond Length | Length of the sulfur-oxygen double bond | ~1.50 Å |

| C-S-C Bond Angle | Angle between the two phenyl rings | ~98° |

| C-S-O Bond Angle | Angle involving the sulfoxide oxygen | ~106° |

| Electronic Properties | ||

| Dipole Moment | Measure of the molecule's overall polarity | 3-5 Debye |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 4.0 to 5.0 eV |

Computational Studies of Reaction Mechanisms Involving Deuteration

Computational chemistry is instrumental in mapping the pathways of chemical reactions. researchgate.net For reactions involving deuterated species, these studies provide a framework for understanding and predicting kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution. numberanalytics.com

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). This TS represents a first-order saddle point on the potential energy surface. Computational algorithms are employed to locate the precise geometry and energy of the TS. Once the structures of the reactants, transition state, and products are known, a reaction energy profile can be constructed. This profile charts the energy changes along the reaction coordinate, with the energy difference between the reactants and the transition state defining the activation energy (Ea), a key determinant of the reaction rate. osti.gov

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. acs.orgnih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. acs.org The effect arises primarily from differences in zero-point vibrational energy (ZPVE). A C-D bond has a lower ZPVE than a C-H bond due to the heavier mass of deuterium (B1214612).

If this bond is broken in the transition state, the difference in ZPVE between the reactant and the TS will be smaller for the deuterated compound than for the non-deuterated one, leading to a higher activation energy and a slower reaction rate for the deuterated species. Computational methods, especially DFT, can accurately calculate the vibrational frequencies of the reactant and transition state for both isotopic forms. numberanalytics.com These frequencies are then used to compute the ZPVEs and predict the KIE, which is the ratio of the rate constants (k_H / k_D).

Table 2: Conceptual Data for Computational KIE Prediction

| Species | Vibrational Mode | Frequency (H) (cm⁻¹) | Frequency (D) (cm⁻¹) | ZPVE Contribution (kcal/mol) (H) | ZPVE Contribution (kcal/mol) (D) |

|---|---|---|---|---|---|

| Reactant | C-H/C-D Stretch | ~2900 | ~2100 | 4.15 | 3.00 |

| Transition State | (Weaker C-H/C-D bond) | ~1500 | ~1300 | 2.14 | 1.86 |

| ΔZPVE (TS - Reactant) | -2.01 | -1.14 | |||

| Predicted KIE (kH/kD) | ~7 (at room temp) |

Note: Values are illustrative to demonstrate the principle of KIE calculation.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum chemical calculations are ideal for single molecules or small systems, molecular dynamics (MD) simulations are used to study the behavior of larger ensembles of molecules over time. nih.govpeerj.com MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) interactions. nih.gov

For a compound like this compound, MD simulations can be applied to:

Simulate Bulk Properties: Predict the structure and dynamics of the compound in a condensed phase, such as a crystal lattice or in solution.

Analyze Intermolecular Forces: Quantify the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern how molecules interact with each other and with solvent molecules. nih.gov

Study Conformational Dynamics: Observe how the molecule flexes and changes shape over time, which can be crucial for its interactions with biological targets. mdpi.com

A typical MD simulation involves an initial energy minimization, followed by an equilibration period and a final production run where data is collected for analysis. nih.gov

Density Functional Theory (DFT) Applications in Deuterated Systems

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational cost. wikipedia.org It is particularly well-suited for studying deuterated systems like this compound. The fundamental variable in DFT is the electron density, which makes it computationally less intensive than wavefunction-based methods, allowing for the study of larger molecular systems. mdpi.comwikipedia.org

The applications of DFT are broad and underpin many of the computational approaches discussed in this article.

Table 3: Summary of DFT Applications for Deuterated Systems

| Application Area | Specific Use of DFT | Relevance to Deuterated Systems |

|---|---|---|

| Structural Analysis | Geometry Optimization | Determines the equilibrium 3D structure. ponder.ing |

| Electronic Properties | Calculation of MEP, HOMO/LUMO | Predicts reactivity and electronic behavior. researchgate.net |

| Vibrational Analysis | Calculation of Vibrational Frequencies | Essential for predicting IR/Raman spectra and calculating zero-point energies. |

| Reaction Mechanisms | Transition State Searching | Locates the highest energy point along a reaction path to determine activation energy. numberanalytics.com |

| Kinetics | Prediction of Kinetic Isotope Effects | Uses calculated ZPVEs of deuterated and non-deuterated species to predict changes in reaction rates. numberanalytics.comosti.gov |

| Thermodynamics | Calculation of Enthalpies and Free Energies | Predicts the stability and spontaneity of reactions. rsc.org |

In essence, DFT provides the foundational electronic structure information required to explore nearly all chemical aspects of deuterated molecules, from their static properties to their dynamic behavior in chemical reactions. mdpi.componder.ing

Advanced Research Applications in Chemical Science

Application as Stable Isotope Tracers in Chemical Processes

Stable isotope labeling is a critical technique for tracing the metabolic fate of drugs and other xenobiotics within biological systems. clearsynth.comsymeres.com 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8, as a deuterated analog of a metabolite of the drug Dapsone (B1669823), is ideally suited for such studies. ibm.comnih.gov Dapsone undergoes extensive metabolism in the body, including N-acetylation and N-hydroxylation. nih.govacs.org By introducing this compound into a biological system, researchers can use sensitive analytical techniques like mass spectrometry to follow its path, distinguish it from its non-deuterated counterparts, and gain precise insights into the pharmacokinetics and metabolic pathways of Dapsone.

The use of deuterated compounds like this compound offers a significant advantage over non-labeled compounds in these tracer studies. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, allowing for clear differentiation in mass spectrometric analysis. This enables the quantification of the metabolite's formation, distribution, and excretion with high precision and sensitivity. symeres.com

Key Research Findings:

| Research Area | Finding | Significance |

| Pharmacokinetic Studies | Enables the differentiation of exogenously administered metabolites from endogenously formed ones. | Allows for precise measurement of metabolite clearance and formation rates. |

| Drug Metabolism Studies | Helps in the elucidation of metabolic pathways of drugs like Dapsone. nih.govacs.org | Provides a deeper understanding of how the body processes and eliminates the drug. |

| Bioavailability Studies | Can be used to determine the absolute bioavailability of the Dapsone metabolite. | Crucial data for understanding drug efficacy and formulation. |

Development and Validation of Analytical Standards for Chemical Analysis

In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, internal standards are essential for accurate and reliable measurements. ibm.com Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, yet distinct mass. ibm.comnih.gov

This compound serves as an excellent internal standard for the quantification of its non-labeled analog, a key metabolite of Dapsone, in biological matrices such as plasma and urine. ibm.com When added to a sample at a known concentration, it co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio. This allows for the correction of any sample loss during preparation and instrumental variability, leading to highly accurate quantification of the target metabolite.

Characteristics as an Analytical Standard:

| Property | Description | Advantage in Analysis |

| Chemical Identity | Identical to the analyte except for isotopic composition. | Similar extraction recovery and ionization efficiency. |

| Mass Difference | Distinct mass due to deuterium labeling. | Allows for clear differentiation from the analyte in the mass spectrometer. |

| Purity | High chemical and isotopic purity is required. | Ensures no interference with the analyte signal. |

Exploration in Materials Science and Chemical Engineering Research

While the primary applications of this compound are in the biomedical and analytical fields, its structural components suggest potential, though less explored, avenues in materials science and chemical engineering. The diphenyl sulfoxide (B87167) and N-acetylamino functionalities are present in various high-performance polymers. researchgate.netwikipedia.org

Polymers containing sulfoxide groups are known for their unique properties, including high thermal stability, excellent chemical resistance, and good mechanical strength. researchgate.netfu-berlin.defu-berlin.de For instance, poly(ether sulfone)s are a class of engineering thermoplastics with a wide range of applications. wikipedia.orgnih.gov The incorporation of deuterium into polymers can also modify their properties, such as thermal stability and neutron scattering characteristics. ibm.com

The N-acetylamino group is also utilized in polymer chemistry. nih.gov While there is no direct literature on the use of this compound in materials science, its structure suggests it could be investigated as a monomer or an additive in the synthesis of novel polymers with tailored properties. The deuteration could be particularly useful for studying polymer dynamics and structure using neutron scattering techniques. However, the complexity and likely high cost of this specific deuterated compound make it an unlikely candidate for large-scale material applications.

Potential Research Directions:

| Area of Exploration | Potential Application | Rationale |

| High-Performance Polymers | Monomer for the synthesis of deuterated poly(sulfone-amide)s. | The combination of sulfone and amide linkages can lead to polymers with high thermal and mechanical stability. |

| Functional Materials | Additive to modify the surface properties of materials. | The polar sulfoxide and amide groups could enhance adhesion or biocompatibility. |

| Neutron Scattering Studies | As a labeled component in polymer blends or composites. | To probe the structure and dynamics of polymer chains at the molecular level. |

Contribution to Understanding Fundamental Organic Reactions and Isotope Chemistry

The presence of deuterium atoms at specific positions in this compound makes it a valuable tool for investigating the mechanisms of organic reactions. The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.govnih.gov

By comparing the reaction rates of the deuterated and non-deuterated forms of the compound, chemists can determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. This information is crucial for elucidating reaction mechanisms. For instance, the deuteration of the aromatic rings in this compound could be used to study electrophilic aromatic substitution reactions on the diphenyl sulfoxide core.

Furthermore, the sulfoxide group itself can participate in interesting chemical transformations. ijcrt.org The deuteration of the adjacent aromatic rings could provide insights into the mechanisms of reactions involving the sulfoxide moiety, such as reductions, oxidations, or Pummerer-type rearrangements. Similarly, the N-acetyl groups can influence the reactivity of the aromatic rings and can also be involved in various reactions, the mechanisms of which could be probed by the presence of the deuterated aromatic rings. nih.govijcrt.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8, and how is isotopic purity validated?

- Methodological Answer : Synthesis typically involves deuteration of precursor molecules (e.g., via H/D exchange under acidic conditions or catalytic deuteration of aromatic rings). Key steps include:

- Acetylation of amino groups using deuterated acetic anhydride (D6-acetic anhydride) to ensure selective deuterium incorporation.

- Sulfoxidation via controlled oxidation of sulfides using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

- Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and quantitative deuterium NMR spectroscopy, comparing integration ratios of protonated vs. deuterated peaks .

Q. How is this compound utilized as an internal standard in environmental or biological analyses?

- Methodological Answer : Its deuterated structure minimizes matrix interference in LC-MS/MS or GC-MS workflows. Best practices include:

- Calibration curve preparation with a fixed concentration of the deuterated standard to correct for ion suppression/enhancement.

- Validation via spike-and-recovery experiments in target matrices (e.g., soil, plasma) to assess extraction efficiency (recovery rates ≥85% are typical) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Identifies non-deuterated impurities and confirms acetylation/sulfoxide functional groups.

- FT-IR : Validates sulfoxide S=O stretching (~1050 cm⁻¹) and amide C=O bands (~1650 cm⁻¹).

- HRMS : Quantifies isotopic enrichment (e.g., >98% deuterium incorporation via m/z shift analysis) .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the physicochemical properties of this compound compared to its protiated form?

- Methodological Answer : DIEs are assessed through:

- Solubility Studies : Compare logP values (octanol-water partitioning) using shake-flask methods.

- Thermal Stability : TGA/DSC analysis to evaluate decomposition kinetics under controlled heating.

- Reactivity : Competitive kinetic experiments (e.g., sulfoxide reduction rates with NaBH4) to quantify rate differences. DIEs are typically minimal (<10%) for aromatic deuterants but critical in metabolic studies .

Q. What experimental design strategies mitigate confounding factors in long-term environmental fate studies?

- Methodological Answer : Use a split-plot design (as in agricultural studies ):

- Main Plots : Varied environmental conditions (pH, temperature).

- Subplots : Spiked concentrations of the compound.

- Replicates : Quadruplicate samples to account for spatial/temporal variability.

- Controls : Protiated analogs and solvent-only blanks to isolate degradation pathways (e.g., photolysis vs. microbial action) .

Q. How can contradictions in chromatographic data (e.g., retention time shifts) be resolved when using deuterated internal standards?

- Methodological Answer :

- Column Selection : Use reversed-phase columns with end-capping to minimize deuterium-induced retention variability.

- Mobile Phase Optimization : Adjust pH/acetonitrile gradients to reduce hydrophobic interactions.

- Internal Standard Calibration : Normalize retention times to a co-eluting deuterated reference compound (e.g., phthalate-d4 ).

Q. What strategies enhance the stability of this compound under extreme pH or temperature conditions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis.

- Buffering : Use phosphate buffers (pH 6–8) to stabilize sulfoxide moieties against acid-catalyzed decomposition.

- Light Protection : Amber glassware or UV-filtered storage to prevent photodegradation .

Q. How does the sulfoxide functional group modulate interactions with biological targets in comparative studies?

- Methodological Answer :

- Docking Simulations : Molecular dynamics (MD) to compare binding affinities with protiated forms.

- In Vitro Assays : Competitive binding studies using fluorescence polarization (FP) or surface plasmon resonance (SPR).

- Metabolic Profiling : LC-HRMS to identify sulfoxide reduction metabolites (e.g., sulfide derivatives) in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.